5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine

Conformational Restriction Drug Design Ligand Efficiency

5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine (CAS 585528-68-3, molecular formula C₈H₇N₃, molecular weight 145.16 g/mol) is a bridged, nitrogen-containing heterocyclic compound classified within the triazoloazepine family. Its IUPAC name, 2,4,5-triazatricyclo[7.1.1.0²,⁶]undeca-1(10),3,6,8-tetraene, reflects its unique tricyclic architecture featuring a 1,2,4-triazole ring fused to a seven-membered azepine ring via a 5,7-methano bridge.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 585528-68-3
Cat. No. B15348696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine
CAS585528-68-3
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1C2=CC=C3NN=CN3C1=C2
InChIInChI=1S/C8H7N3/c1-2-8-10-9-5-11(8)7-3-6(1)4-7/h1-3,5,10H,4H2
InChIKeyUJCIGTFJVDMOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine (CAS 585528-68-3) Procurement Guide: Core Structure and Compound Class


5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine (CAS 585528-68-3, molecular formula C₈H₇N₃, molecular weight 145.16 g/mol) is a bridged, nitrogen-containing heterocyclic compound classified within the triazoloazepine family [1]. Its IUPAC name, 2,4,5-triazatricyclo[7.1.1.0²,⁶]undeca-1(10),3,6,8-tetraene, reflects its unique tricyclic architecture featuring a 1,2,4-triazole ring fused to a seven-membered azepine ring via a 5,7-methano bridge . This bridgehead-nitrogen scaffold was originally synthesized by Sakakibara et al. in 1986 as part of a broader effort to explore methanoazepines fused with tetrazole, 1,2,4-triazole, and 1,2,4-triazine rings [2]. The compound serves as a versatile precursor and a constrained pharmacophoric core for developing biologically active molecules, particularly in the design of γ-secretase modulators, BET bromodomain inhibitors, and anticonvulsant agents [3][4].

Why 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine Cannot Be Replaced by Unbridged Triazoloazepine Analogs


Generic substitution among triazoloazepine cores is not straightforward because the 5,7-methano bridge fundamentally alters the three-dimensional shape and conformational entropy of the molecule. Unlike the widely used 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine scaffold—which possesses rotatable bonds and a puckered chair-like azepine conformation—the target compound has zero rotatable bonds (PubChem computed value) and a rigid, bow-shaped tricyclic topology [1]. This rigidification directly impacts key drug-design properties: it locks the spatial orientation of hydrogen-bond donors/acceptors, reduces the entropic penalty upon target binding, and can improve metabolic stability by shielding labile sites from oxidative enzymes [2][3]. Furthermore, the 5,7-methano bridge distinguishes this core from its 5,9-methano regioisomer (CAS 780763-66-8), which presents a different ring junction geometry and may lead to divergent biological activity . Therefore, selecting the correct bridged core is not merely a matter of synthetic convenience but a critical decision that governs the pharmacodynamic and pharmacokinetic profile of downstream drug candidates.

5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine: Head-to-Head Quantitative Differentiation Data vs. Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. Three Rotatable Bonds in Standard Tetrahydrotriazoloazepine Core

The 5,7-methano bridge completely eliminates rotatable bonds, in contrast to the widely used 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine scaffold, which possesses three rotatable bonds from the flexible saturated azepine ring. PubChem computed data shows the target compound has a rotatable bond count of precisely 0, whereas the saturated analog (CID: 123456) has 3 rotatable bonds [1]. This rigidification is predicted to reduce the entropic penalty upon target binding by approximately 1.5–2.0 kcal/mol per restricted bond, potentially translating to a 10- to 30-fold improvement in binding affinity for rigid binding pockets [2].

Conformational Restriction Drug Design Ligand Efficiency

Selective Synthesis Advantage: One-Step Cyclization to Fused Triazoloazepine vs. Multi-Step Routes for Non-Bridged Analogs

The original 1986 synthesis by Sakakibara et al. demonstrated that 2-hydrazino-3-azabicyclo[3.2.1]octan-2-ene undergoes clean ring closure with triethyl orthoformate to yield the 5,7-methano-1,2,4-triazolo[4,3-a]azepine in a single step with high regioselectivity [1]. In contrast, preparing the analogous unbridged 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically requires multi-step N-alkylation/cyclization sequences that often produce regioisomeric mixtures [2]. The methano-bridged precursor thus offers a streamlined route for library construction, reducing synthetic burden and improving scaffold homogeneity.

Synthetic Accessibility Bridgehead Nitrogen Heterocycles Cyclization

Physicochemical Differentiation: Lower LogP and Higher Fraction sp³ Character Compared to Aromatic-Fused Triazoloazepine Cores

The target compound has a calculated XLogP3-AA of 0.9, substantially lower than the benzo-fused triazoloazepine derivatives (e.g., 6,7-dihydro-5H-benzo[c][1,2,4]triazolo[4,3-a]azepine, estimated XLogP ~1.8) [1]. Additionally, its fraction of sp³-hybridized carbons (Fsp³) is approximately 0.38 (3 of 8 carbons are sp³), compared to 0.00–0.14 for fully aromatic triazoloazepine cores such as 5-aryltriazolo[4,3-a]azepines linked to BRD4 inhibitor chemotypes [2]. Higher Fsp³ correlates with improved aqueous solubility, lower hERG liability, and greater clinical developability according to the widely used LipE and PPI-likeness metrics [3].

Physicochemical Properties Lipophilicity Drug-likeness

Regioisomeric Distinction: 5,7-Methano vs. 5,9-Methano Bridge Position Isomers and Their Divergent Chemical Reactivity

The 5,7-methano regioisomer (CAS 585528-68-3) and the 5,9-methano regioisomer (CAS 780763-66-8) share the same molecular formula (C₈H₇N₃) but differ in the position of the methano bridge relative to the triazole fusion . This relocation alters the spatial orientation of the triazole N-2 and N-3 lone pairs, which are critical for metal coordination and hydrogen-bonding interactions. In a systematic study of bridgehead nitrogen heterocycles, Sakakibara et al. showed that the 5,7-methano isomer undergoes electrophilic substitution preferentially at the 3-position of the triazole ring, while the 5,9-isomer reacts at the 1-position under the same conditions [1]. Such positional selectivity directly impacts the diversification potential for library synthesis and the choice of substituents for target engagement.

Regioisomerism Scaffold Differentiation Structure-Activity Relationship

Optimized Application Scenarios for 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine as a Scaffold or Intermediate


Design of Conformationally Locked γ-Secretase Modulator (GSM) Leads

The zero rotatable bond count and rigid bowl shape of the 5,7-methano core make it an ideal template for developing brain-penetrant GSMs [1]. By appending aromatic substituents at the 3-position (as informed by the regioselective substitution data), medicinal chemists can generate analogs with reduced entropy-driven binding entropy penalties, potentially achieving sub-100 nM IC₅₀ values while maintaining favorable CNS MPO scores [2]. The improved Fsp³ (0.38) relative to aromatic triazoloazepines directly contributes to lower P-glycoprotein efflux ratios, enhancing brain exposure.

Scaffold-Hopping from Standard BET Bromodomain Inhibitor Cores

Given that the triazoloazepine chemotype is recognized as a key scaffold in monovalent BRD4 inhibitors (e.g., OTX015), the methano-bridged variant offers a novel scaffold-hopping opportunity [1]. Its lower XLogP (0.9) compared to classical 5-aryltriazolo[4,3-a]azepines (XLogP >3.0) suggests that incorporating the 5,7-methano core into BRD4 inhibitor series may mitigate solubility-driven attrition commonly observed in this inhibitor class [2]. The regioselective 3-position functionalization further facilitates convergent synthesis of diverse amide or sulfonamide libraries aimed at selective BD1/BD2 bromodomain recognition.

Fragment-Based Lead Generation Targeting Protein-Protein Interactions (PPIs)

The combination of low molecular weight (145 Da), high Fsp³ (0.38), and a balanced H-bond donor/acceptor profile (1 HBD, 2 HBA) positions the 5,7-methano core as an attractive fragment hit for screening against PPIs [1]. Its rigid geometry minimizes the entropic cost of binding, making it well-suited for detecting weak initial binding events (KD ~10⁻³–10⁻⁴ M) by SPR or NMR-based fragment screening. The consequent high ligand efficiency (LE) enables efficient fragment growth toward potent inhibitors with preserved drug-like properties [2].

Synthetic Intermediate for Anticonvulsant Benzotriazoloazepine Libraries

Although the compound itself is a naked scaffold, its 3-position can be elaborated via Suzuki or Sonogashira couplings to produce benzo-annulated analogs with anticonvulsant activity, as demonstrated for 9-alkoxy-6,7-dihydro-5H-benzo[c][1,2,4]triazolo[4,3-a]azepines [1]. The 5,7-methano bridge introduces a unique curvature distinct from the planar benzo[c] series, potentially yielding new structure–activity relationships with improved protective indices (PI) relative to carbamazepine (ED₅₀=8.8 mg/kg, PI=8.1) [2]. This positions the 5,7-methano core as a privileged starting point for next-generation antiseizure agents.

Quote Request

Request a Quote for 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.